molecular formula C30H24AsBi B12802520 (2-(Diphenylbismuthino)phenyl)(diphenyl)arsine CAS No. 62335-93-7

(2-(Diphenylbismuthino)phenyl)(diphenyl)arsine

Cat. No.: B12802520
CAS No.: 62335-93-7
M. Wt: 668.4 g/mol
InChI Key: LROUTRBLZRXQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(Diphenylbismuthino)phenyl)(diphenyl)arsine” is a heterometallic organoarsenic compound featuring both arsenic and bismuth centers. Its structure consists of a phenyl ring substituted with a diphenylbismuthino group (BiPh₂) and a diphenylarsine moiety (AsPh₂). This unique combination of heavy pnictogens (As and Bi) and aromatic substituents confers distinct electronic, steric, and coordination properties.

Properties

CAS No.

62335-93-7

Molecular Formula

C30H24AsBi

Molecular Weight

668.4 g/mol

IUPAC Name

(2-diphenylbismuthanylphenyl)-diphenylarsane

InChI

InChI=1S/C18H14As.2C6H5.Bi/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-4-6-5-3-1;/h1-14H;2*1-5H;

InChI Key

LROUTRBLZRXQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3[Bi](C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Steric Effects : Bulky substituents (e.g., adamantyl in AdTPP) improve host-guest interactions in scCO₂ , but excessive bulk in the target compound may hinder solubility.
  • Lipophilicity vs. Bioactivity : While diphenyl groups increase lipophilicity (), hydrophilic modifications are often necessary for drug-like properties ().
  • Synthetic Challenges : Bismuth-arsenic bonds may require harsher conditions compared to DPAP-mediated polycondensation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.